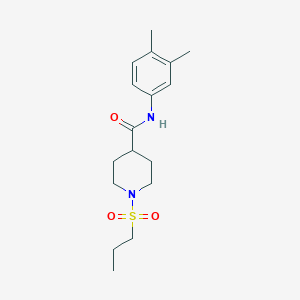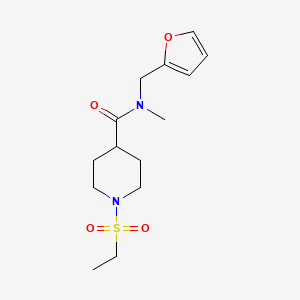
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a potent inhibitor of plant and animal plasma membrane H+-ATPases, which are crucial for maintaining the pH gradient across the cell membrane. DPPU has been shown to be effective in inhibiting the growth of various plant and animal cells, making it a promising candidate for use in research applications.
作用機序
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea works by inhibiting the activity of plasma membrane H+-ATPases, which are crucial for maintaining the pH gradient across the cell membrane. This leads to the inhibition of cell growth and proliferation, as well as the induction of stress responses. This compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase and acetylcholinesterase, which may contribute to its overall mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of plasma membrane H+-ATPases, the induction of stress responses, and the inhibition of cell growth and proliferation. This compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase and acetylcholinesterase, which may contribute to its overall effects.
実験室実験の利点と制限
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea in lab experiments is its potency and specificity for plasma membrane H+-ATPases. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which may need to be carefully monitored in experimental settings.
将来の方向性
There are many potential future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea, including the development of more specific and potent inhibitors of plasma membrane H+-ATPases, the investigation of its potential applications in cancer therapy, and the exploration of its effects on other physiological processes. Additionally, further studies may be needed to better understand the potential toxicity and off-target effects of this compound, and to optimize its use in experimental settings.
合成法
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with diethyl ethynylmalonate, followed by reaction with urea. Another method involves the reaction of 3,4-dimethoxyphenyl isocyanate with diethyl propargylmalonate, followed by reaction with urea. These methods have been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in various scientific fields, including plant physiology, animal physiology, and cancer research. In plant physiology, this compound has been shown to inhibit the activity of plasma membrane H+-ATPases, leading to the inhibition of root elongation and the induction of stress responses. In animal physiology, this compound has been shown to inhibit the activity of plasma membrane H+-ATPases in various tissues, leading to the inhibition of cell growth and proliferation. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a promising candidate for use in cancer therapy.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-6-16(7-2,8-3)18-15(19)17-12-9-10-13(20-4)14(11-12)21-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGSDVMMCDIZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5339522.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5339526.png)
![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate](/img/structure/B5339531.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B5339541.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5339551.png)
![1-(4-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5339567.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isobutyryl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5339588.png)

![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)
![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
